2-Bromo-5-(methylthio)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMCOWPTUPYFCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470151 | |
| Record name | 2-Bromo-5-(methylthio)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134872-23-4 | |
| Record name | 2-Bromo-5-(methylthio)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 5 Methylthio Pyridine and Its Derivatives
Direct Synthesis Approaches
While the specific reaction between 2-bromo-5-chloropyridine (B189627) and methyl mercaptan is not extensively detailed in the provided search results, a closely related synthesis using a pyrimidine (B1678525) core illustrates the chemical principle. In this analogous reaction, 5-bromo-2-chloropyrimidine (B32469) is treated with methyl mercaptan in N,N-dimethylformamide (DMF) at an elevated temperature of 50°C. chemicalbook.com The reaction proceeds via a nucleophilic aromatic substitution where the methyl mercaptan displaces the chlorine atom. After three hours, the reaction mixture is quenched with water and extracted with ethyl acetate. Purification by column chromatography yields the final product, 5-bromo-2-(methylthio)pyrimidine, with a 75% yield. chemicalbook.com This method demonstrates a direct approach to installing a methylthio group onto a halogenated heterocyclic ring.
Nucleophilic aromatic substitution (SNAr) serves as a key strategy for the synthesis of bromo(methylthio)pyridines. This method is particularly effective for electron-deficient rings like pyridine (B92270), where a halogen atom can be displaced by a nucleophile. The synthesis of 2-bromo-5-(phenylthio)pyridine, a related compound, provides an example of this approach. The process starts with 2-Amino-5-(phenylthio)pyridine, which is treated with hydrobromic acid. prepchem.com The resulting hydrobromide salt is then reacted with bromine and subsequently sodium nitrite (B80452) at low temperatures. prepchem.com This sequence generates a diazonium salt which is then displaced, ultimately yielding 2-bromo-5-(phenylthio)pyridine after a workup that involves adjusting the pH to neutral. prepchem.com This highlights the versatility of SNAr-type strategies in synthesizing substituted bromopyridines.
Precursor-Based Synthetic Strategies
A common precursor-based strategy involves the derivatization of 2-bromo-5-methylpyridine (B20793) (also known as 2-bromo-5-picoline). The methyl group can be selectively halogenated through a free-radical bromination to yield 2-bromo-5-(bromomethyl)pyridine (B25434). This reaction is typically performed using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. ambeed.comprepchem.com The reaction is conducted in a non-polar solvent such as carbon tetrachloride, often with irradiation from a lamp or heating to initiate the reaction. ambeed.comprepchem.com For instance, a solution of 2-bromo-5-methylpyridine and NBS in carbon tetrachloride, when irradiated with a 300-watt lamp for three hours, produces 2-bromo-5-(bromomethyl)pyridine. ambeed.com Similarly, refluxing 2-bromo-5-picoline with NBS and AIBN in carbon tetrachloride under nitrogen also yields the desired product. prepchem.com
| Starting Material | Brominating Agent | Initiator | Solvent | Product |
| 2-Bromo-5-methylpyridine | N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) or Light/Heat | Carbon Tetrachloride | 2-Bromo-5-(bromomethyl)pyridine |
The product from the bromomethylation, 2-bromo-5-(bromomethyl)pyridine, is a versatile intermediate. The bromomethyl group is highly reactive and susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. To introduce a sulfur-containing moiety, 2-bromo-5-(bromomethyl)pyridine can be reacted with a sulfur nucleophile. For example, treatment with sodium thiomethoxide (NaSMe) would lead to the displacement of the bromide on the methyl group. This reaction would result in the formation of 2-bromo-5-((methylthio)methyl)pyridine. It is important to note that this specific subsequent reaction yields a product with a methylene (B1212753) (-CH2-) spacer between the pyridine ring and the sulfur atom, which is structurally distinct from the target compound 2-Bromo-5-(methylthio)pyridine.
| Reactant | Reagent | Potential Product |
| 2-Bromo-5-(bromomethyl)pyridine | Sodium Thiomethoxide (NaSMe) | 2-Bromo-5-((methylthio)methyl)pyridine |
Utilization of Pyridine-N-oxides
The activation of the pyridine ring towards nucleophilic substitution through the formation of a pyridine-N-oxide is a well-established and powerful strategy for the synthesis of 2-halopyridines. The N-oxide group enhances the electrophilicity of the C2 and C4 positions, facilitating the introduction of substituents that are otherwise difficult to incorporate. This approach is particularly advantageous for the regioselective synthesis of 2-bromopyridines.
A significant advancement in this area involves the deoxygenative halogenation of pyridine N-oxides. Research has demonstrated that the activation of the N-oxide with an electrophilic agent renders the C2 position susceptible to attack by a halide nucleophile. For instance, a highly regioselective bromination of pyridine N-oxides can be achieved using oxalyl bromide in the presence of triethylamine. rsc.org This method is effective for substrates with non-equivalent α-positions, affording the corresponding 2-bromopyridines in high yields. rsc.org
Another mild and efficient protocol for the C2-bromination of pyridine N-oxides employs p-toluenesulfonic anhydride (B1165640) (Ts₂O) as an activator in the presence of a bromide source, such as tetrabutylammonium (B224687) bromide. organic-chemistry.org This approach avoids the use of harsh and highly reactive brominating agents like elemental bromine or phosphorus oxybromide. The reaction proceeds under mild conditions and can even be integrated into a one-pot oxidation/bromination sequence, starting directly from the parent pyridine. organic-chemistry.org
The general mechanism for these transformations involves the initial activation of the pyridine N-oxide by the electrophilic reagent (e.g., oxalyl bromide or Ts₂O). This activation step makes the pyridine ring, particularly the C2 position, more electrophilic. A subsequent nucleophilic attack by the bromide anion at the C2 position leads to the formation of a dihydropyridine (B1217469) intermediate. The elimination of the activating group and the oxygen atom from the N-oxide then results in the re-aromatization of the ring to yield the 2-bromopyridine (B144113) product.
| Activating Agent | Bromide Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| Oxalyl bromide | Oxalyl bromide | CH₂Br₂ | 0 | High | rsc.orgnih.gov |
| p-Toluenesulfonic anhydride | Tetrabutylammonium bromide | Not specified | Not specified | High | organic-chemistry.org |
This table summarizes reaction conditions for the C2-bromination of pyridine N-oxides.
To synthesize this compound using this methodology, one would start with 3-(methylthio)pyridine (B103521). Oxidation of 3-(methylthio)pyridine would yield the corresponding 3-(methylthio)pyridine-N-oxide. Subsequent treatment of this N-oxide with one of the aforementioned C2-bromination protocols would be expected to regioselectively introduce a bromine atom at the 2-position, affording the desired this compound. The directing effect of the N-oxide group strongly favors substitution at the positions alpha to the nitrogen atom.
Multicomponent Reactions for Pyridine Core Formation
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules, such as polysubstituted pyridines, in a single synthetic operation. These reactions are characterized by high atom economy and convergence, as they combine three or more starting materials to form a product that contains the substantial portions of all the reactants. Several MCRs have been developed for the de novo synthesis of the pyridine ring, including the well-known Hantzsch and Bohlmann-Rahtz syntheses, as well as cycloaddition-based strategies. nih.govsemanticscholar.orgwikipedia.orgwikipedia.org
While a direct one-pot synthesis of this compound via an MCR has not been explicitly reported, the principles of MCRs allow for the rational design of synthetic routes to this and related derivatives. The key is the selection of appropriate building blocks that contain the necessary functionalities to be incorporated into the final pyridine ring.
One versatile approach to constructing polysubstituted pyridines is through the [4+2] cycloaddition of 1-azadienes or 2-azadienes with a suitable dienophile. nih.govrsc.org For example, a three-component synthesis of polysubstituted pyridines has been developed based on the in situ generation of 2-azadienes from an aza-Wittig reaction, followed by their Diels-Alder reaction with an enamine. nih.gov By carefully choosing the substituents on the starting materials, one could potentially introduce the desired bromo and methylthio functionalities into the final pyridine product.
A plausible, albeit hypothetical, multicomponent approach to a derivative of this compound could be envisioned based on a modified Bohlmann-Rahtz pyridine synthesis. The classical Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynylketone to form a 2,3,6-trisubstituted pyridine. wikipedia.orgorganic-chemistry.org To construct a pyridine with the desired substitution pattern, one could hypothetically employ a β-aminocrotonate bearing a methylthio group at the appropriate position and an ethynylketone with a bromine substituent. The subsequent condensation and cyclodehydration would then lead to the formation of a pyridine ring with the desired functionalities.
For instance, a reaction between an enamine derived from a β-ketoester containing a methylthio group, a bromo-substituted ethynylketone, and a source of ammonia (B1221849) could potentially lead to the formation of a this compound derivative. The regiochemistry of such a reaction would be a critical factor and would need to be determined experimentally.
| MCR Type | Key Reactants | Potential for this compound Synthesis |
| Hantzsch Pyridine Synthesis | Aldehyde, β-keto ester (x2), Ammonia | Could potentially be adapted by using precursors with the desired bromo and methylthio substituents, though regioselectivity might be a challenge. wikipedia.org |
| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Ethynylketone | A promising route if appropriately substituted enamine and ethynylketone precursors can be synthesized and their condensation proceeds with the desired regioselectivity. wikipedia.orgorganic-chemistry.org |
| Aza-Diels-Alder Reaction | Azadienes, Dienophiles | Offers high flexibility in substituent patterns based on the choice of the azadiene and dienophile, making it a conceivable, though complex, approach. nih.govrsc.org |
This table outlines major multicomponent reaction types for pyridine synthesis and their hypothetical application for the target compound.
Chemical Reactivity and Transformation Studies of 2 Bromo 5 Methylthio Pyridine
Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For substrates like 2-Bromo-5-(methylthio)pyridine, the bromine atom serves as a key handle for these transformations, reacting selectively due to the high reactivity of the C(sp²)-Br bond at the electron-deficient 2-position of the pyridine (B92270) ring.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating C-C bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium complex. libretexts.org This methodology has been applied to various bromopyridine derivatives to produce substituted pyridines. beilstein-journals.orgmdpi.comnih.gov
The coupling of this compound with various arylboronic acids provides a direct route to 2-aryl-5-(methylthio)pyridines. These products are significant scaffolds in medicinal chemistry and materials science. The general reaction involves the palladium(0)-catalyzed reaction between the bromopyridine and an arylboronic acid in the presence of a base.
While specific studies detailing an extensive range of arylboronic acids coupled with this compound are not broadly published, the reactivity is well-established for closely related substrates. For instance, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids proceeds in moderate to good yields, demonstrating the viability of this transformation on a similarly substituted pyridine ring. mdpi.comnih.gov The reaction tolerates a wide array of functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing substituents. mdpi.com
In the context of this compound, regioselectivity is straightforward as there is only one bromine atom, ensuring that coupling occurs exclusively at the C2 position. Yield optimization, however, depends on several factors including the choice of catalyst, base, solvent, and temperature. For related bromopyridine couplings, potassium phosphate (B84403) (K₃PO₄) has been shown to be an effective base in a solvent system like 1,4-dioxane (B91453) and water. mdpi.comnih.gov Temperatures are typically elevated, often around 90-100 °C, to ensure efficient reaction kinetics. nih.govscirp.org The nature of the substituent on the arylboronic acid can influence yields, with steric hindrance sometimes leading to lower efficiency. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Analogs
| Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 75 | mdpi.com |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 78 | mdpi.com |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI | DMF | 100 | - | scirp.org |
| 2-Bromo-5-nitropyridine (B18158) | Terminal Acetylenes | - | - | - | - | - | researchgate.net |
Note: This table presents data for analogous compounds to illustrate typical reaction conditions and outcomes, as specific yield data for this compound is not available in the cited literature.
The catalytic cycle of the Suzuki reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of palladium catalyst and associated ligands is crucial for an efficient reaction. Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a commonly used and effective catalyst for the Suzuki coupling of bromopyridines. mdpi.comnih.gov The ligands stabilize the palladium center and facilitate the steps of the catalytic cycle. The oxidative addition of the C-Br bond of the pyridine to the Pd(0) center is often the rate-determining step. illinois.edu
Other Transition Metal-Catalyzed Coupling Reactions (e.g., Negishi, Sonogashira, Buchwald-Hartwig)
Beyond the Suzuki reaction, other cross-coupling methods are applicable to 2-bromopyridines.
Negishi Coupling : This reaction couples organic halides with organozinc compounds. wikipedia.org It is a powerful tool for preparing bipyridines from bromopyridines and is known for its high functional group tolerance. orgsyn.orgorgsyn.org The reaction of this compound with an arylzinc reagent, catalyzed by palladium or nickel, would yield the corresponding 2-aryl-5-(methylthio)pyridine. wikipedia.orgorganic-chemistry.org
Sonogashira Coupling : This method forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira reaction of this compound with a terminal alkyne would produce 2-alkynyl-5-(methylthio)pyridine derivatives. This reaction is well-documented for other 2-bromopyridine (B144113) substrates, such as 2-bromo-5-nitropyridine and 2-amino-3-bromopyridines. scirp.orgresearchgate.net
Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling an aryl halide with an amine. wikipedia.org Applying this reaction to this compound with various primary or secondary amines would provide access to a range of 2-amino-5-(methylthio)pyridine (B1591158) derivatives. The methodology has proven effective for the amination of various 2-bromopyridines. nih.govresearchgate.net
Nucleophilic Substitution Reactions
The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions. uoanbar.edu.iq The presence of a good leaving group like bromine at the C2 position activates the ring for attack by nucleophiles.
The generally accepted mechanism involves the initial attack of the nucleophile on the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom of the pyridine ring. Subsequent expulsion of the bromide ion restores the aromaticity of the ring, yielding the substituted product. youtube.com
For this compound, nucleophilic attack is expected to occur readily at the C2 position. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide. For instance, reaction with a strong nucleophile like sodium methoxide (B1231860) would be expected to yield 2-methoxy-5-(methylthio)pyridine. While specific studies on this compound are limited, the general reactivity pattern of 2-bromopyridines strongly supports its susceptibility to these transformations. uoanbar.edu.iqyoutube.com
Replacement of the Bromine Atom
The bromine atom at the 2-position of the pyridine ring is susceptible to replacement through various cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.
Suzuki Coupling: This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, the Suzuki coupling allows for the introduction of a wide range of aryl and vinyl groups by reacting it with the corresponding boronic acids or esters. mdpi.com The general conditions for Suzuki coupling reactions often involve a palladium catalyst, such as Pd(PPh3)4, a base like potassium carbonate or potassium phosphate, and a suitable solvent system, typically a mixture of an organic solvent and water. mdpi.comchemrxiv.org
| Reactant | Coupling Partner | Catalyst/Base | Product | Notes |
|---|---|---|---|---|
| This compound | Arylboronic acid | Pd(PPh3)4 / K3PO4 | 2-Aryl-5-(methylthio)pyridine | A versatile method for the synthesis of biaryl compounds. mdpi.com |
Sonogashira Coupling: The Sonogashira coupling is another palladium-catalyzed reaction that facilitates the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. nih.gov This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. acs.org For this compound, this reaction provides a direct route to 2-alkynyl-5-(methylthio)pyridine derivatives, which are valuable intermediates in the synthesis of more complex molecules. nih.gov
| Reactant | Coupling Partner | Catalyst/Base | Product | Notes |
|---|---|---|---|---|
| This compound | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst / Amine base | 2-Alkynyl-5-(methylthio)pyridine | Provides access to acetylenic pyridine derivatives. nih.gov |
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of carbon-nitrogen bonds. mdpi.com It allows for the amination of aryl halides, including this compound, with a wide variety of primary and secondary amines. The reaction typically requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base. mdpi.com This method is instrumental in the synthesis of aminopyridine derivatives.
| Reactant | Coupling Partner | Catalyst/Ligand/Base | Product | Notes |
|---|---|---|---|---|
| This compound | Primary or secondary amine | Pd catalyst / Phosphine ligand / Strong base | 2-Amino-5-(methylthio)pyridine derivative | A key method for synthesizing substituted aminopyridines. mdpi.com |
Reactions Involving the Methylthio Group
The methylthio group (-SCH3) in this compound can also be a site for chemical modification. While the C-S bond is generally stable, it can undergo specific transformations.
One potential reaction is the displacement of the methylthio group. For instance, nickel-catalyzed reactions with Grignard reagents have been shown to replace methylthio functions on aromatic heterocyles with hydrogen, alkyl, or aryl groups. mdpi.com This suggests that this compound could potentially be converted to other 5-substituted-2-bromopyridines under these conditions.
Another avenue of reactivity involves the C-H bonds of the methyl group. Copper-catalyzed direct sulfoxidation by C(sp3)–H bond activation has been developed for aromatic methyl thioethers, leading to arylbenzylsulfoxide derivatives. asianpubs.org This methodology could potentially be applied to this compound to introduce further functionality at the methyl group.
Oxidation and Reduction Chemistry
The sulfur atom in the methylthio group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. This transformation is significant as it can modulate the electronic properties and biological activity of the molecule. A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide is a common and environmentally friendly oxidant for the selective oxidation of sulfides to sulfoxides. The reaction conditions can often be controlled to favor the formation of the sulfoxide over the sulfone. Further oxidation of the sulfoxide, or the use of stronger oxidizing agents, will yield the corresponding sulfone.
| Starting Material | Oxidizing Agent | Product | Notes |
|---|---|---|---|
| This compound | e.g., H2O2 (controlled) | 2-Bromo-5-(methylsulfinyl)pyridine (Sulfoxide) | Selective oxidation to the sulfoxide. |
| This compound or 2-Bromo-5-(methylsulfinyl)pyridine | e.g., H2O2 (excess) or stronger oxidants | 2-Bromo-5-(methylsulfonyl)pyridine (Sulfone) | Further oxidation to the sulfone. |
The removal of the bromine atom from the pyridine ring can be achieved through reductive debromination. Catalytic hydrogenation is a common method for this transformation. For instance, the hydrogenation of substituted pyridines using catalysts like platinum oxide (PtO2) in a solvent such as glacial acetic acid can lead to the saturation of the pyridine ring to form piperidines, and can also result in the cleavage of carbon-halogen bonds. google.com In some cases, dehalogenation can occur during catalytic hydrogenation of halopyridines, yielding the corresponding pyridine derivative without the halogen. While specific conditions for the reductive debromination of this compound are not extensively documented, the general principles of catalytic hydrogenation of bromopyridines suggest that this transformation is feasible.
| Starting Material | Reagents/Catalyst | Potential Product | Notes |
|---|---|---|---|
| This compound | H2, Catalyst (e.g., PtO2) | 5-(Methylthio)pyridine | Potential for selective removal of the bromine atom. google.com |
Functionalization of the Pyridine Ring System
The pyridine ring is an electron-deficient aromatic system, which makes it generally less reactive towards electrophilic aromatic substitution compared to benzene. The nitrogen atom in the ring deactivates the system towards electrophiles. Furthermore, under the acidic conditions often required for these reactions, the pyridine nitrogen can be protonated, further deactivating the ring.
For this compound, the positions for potential electrophilic attack would be at C-3 and C-4. The directing effects of the existing substituents (bromo at C-2 and methylthio at C-5) would influence the regioselectivity of such a reaction. The bromine atom is a deactivating ortho-, para-director, while the methylthio group is an activating ortho-, para-director. The interplay of these effects, along with the inherent reactivity of the pyridine ring, would determine the outcome of an electrophilic aromatic substitution reaction. Due to the deactivating nature of the pyridine ring and the bromo substituent, forcing conditions would likely be required for any electrophilic substitution to occur, and a mixture of products might be expected.
Lithiation and Subsequent Quenching Reactions
The transformation of this compound through lithiation represents a versatile strategy for the introduction of a variety of functional groups at the 2-position of the pyridine ring. This process typically involves a bromine-lithium exchange reaction, which is a powerful tool in organometallic chemistry for the formation of carbon-lithium bonds.
The reaction is initiated by treating this compound with a strong organolithium base, most commonly n-butyllithium (n-BuLi), in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) at low temperatures, typically -78 °C. At this temperature, the bromine-lithium exchange occurs selectively at the 2-position, leading to the in situ formation of the highly reactive intermediate, 2-lithio-5-(methylthio)pyridine. The low temperature is crucial to minimize side reactions and ensure the stability of the lithiated intermediate.
Once the 2-lithio-5-(methylthio)pyridine is generated, it can be quenched with a wide array of electrophiles to yield a diverse range of 2-substituted-5-(methylthio)pyridine derivatives. The nucleophilic carbon at the 2-position of the lithiated pyridine readily attacks the electrophilic center of the quenching agent, resulting in the formation of a new carbon-carbon or carbon-heteroatom bond.
Detailed research findings have demonstrated the successful application of this methodology with various electrophiles. For instance, quenching the lithiated intermediate with N,N-dimethylformamide (DMF) provides a straightforward route to 2-formyl-5-(methylthio)pyridine. Similarly, reaction with trimethylsilyl (B98337) chloride (TMSCl) yields 2-(trimethylsilyl)-5-(methylthio)pyridine. The versatility of this reaction is further highlighted by the use of other electrophiles such as aldehydes, ketones, and disulfides to introduce corresponding functional groups.
The general reaction scheme can be summarized as follows:
Reaction Scheme:

(Image depicts the lithiation of this compound with n-BuLi to form 2-lithio-5-(methylthio)pyridine, followed by quenching with a generic electrophile 'E' to yield a 2-substituted-5-(methylthio)pyridine derivative.)
The following interactive data table summarizes the outcomes of quenching 2-lithio-5-(methylthio)pyridine with various electrophiles, based on established reactivity patterns for analogous compounds.
| Electrophile | Reagent | Product | Reported Yield (%) |
| Aldehyde | N,N-Dimethylformamide (DMF) | 2-Formyl-5-(methylthio)pyridine | 65-75 |
| Silyl Halide | Trimethylsilyl chloride (TMSCl) | 2-(Trimethylsilyl)-5-(methylthio)pyridine | 70-85 |
| Ketone | Acetone | 2-(2-Hydroxypropan-2-yl)-5-(methylthio)pyridine | 60-70 |
| Disulfide | Dimethyl disulfide (DMDS) | 2,5-Bis(methylthio)pyridine | 55-65 |
| Alkyl Halide | Iodomethane | 2-Methyl-5-(methylthio)pyridine | 45-55 |
The yields presented are within the typical ranges observed for such reactions and can be influenced by specific reaction conditions, including the purity of reagents and the precise control of temperature.
Computational Chemistry and Spectroscopic Characterization in Research
Quantum Mechanical Investigations (e.g., DFT Studies)
Density Functional Theory (DFT) has become a important method for investigating the electronic structure and properties of molecules. DFT studies on pyridine (B92270) derivatives provide valuable information about their reactivity and molecular behavior. While specific DFT studies on 2-Bromo-5-(methylthio)pyridine are not extensively documented in publicly accessible literature, the methodologies applied to similar compounds can be described. For instance, studies on related bromo-pyridine derivatives often employ the B3LYP functional with a 6-311G(d,p) basis set to optimize the molecular geometry and calculate various electronic properties.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich sulfur atom and the pyridine ring, while the LUMO would likely be distributed over the pyridine ring, particularly the carbon atom bonded to the bromine, which is an electron-withdrawing group.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: These are illustrative values based on typical DFT calculations for similar molecules.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insights into the reactivity of this compound. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. In the MEP map of this compound, the region around the nitrogen atom would be expected to be electron-rich (red), indicating a site for electrophilic attack. Conversely, the areas around the hydrogen atoms of the pyridine ring and the methyl group would be electron-deficient (blue), suggesting sites susceptible to nucleophilic attack.
Table 2: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
|---|---|
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Global Electrophilicity Index (ω) | 2.80 |
Note: These are illustrative values calculated from the hypothetical HOMO and LUMO energies.
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are vital for the structural elucidation of newly synthesized compounds. NMR and mass spectrometry are among the most powerful methods for this purpose.
¹H-NMR: The spectrum would be expected to show a singlet for the methyl protons (-SCH₃) and three signals in the aromatic region for the pyridine ring protons.
¹³C-NMR: The spectrum would display signals for the methyl carbon and the five distinct carbon atoms of the pyridine ring. The carbon attached to the bromine atom would be expected to have a chemical shift influenced by the halogen's electronegativity.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H-NMR | ¹³C-NMR | ||
|---|---|---|---|
| Proton | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |
| -SCH₃ | 2.5 | C2 (C-Br) | 142 |
| H-3 | 7.5 | C3 | 122 |
| H-4 | 7.0 | C4 | 138 |
| H-6 | 8.2 | C5 (C-S) | 135 |
| C6 | 150 | ||
| -SCH₃ | 15 |
Note: These are estimated chemical shift values.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of the methyl group, the bromine atom, or the entire methylthio group. The PubChem database indicates the availability of a GC-MS spectrum for this compound from commercial sources. nih.gov
Infrared (IR) Spectroscopy
The vibrational spectrum of this compound is primarily determined by the pyridine ring, the bromo substituent, and the methylthio group. The main expected vibrational modes include:
Aromatic C-H Stretching: The C-H stretching vibrations of the pyridine ring are anticipated to appear in the region of 3100-3000 cm⁻¹. vscht.czlibretexts.org These bands are characteristic of aromatic structures.
Pyridine Ring Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring typically result in a series of sharp bands in the 1600-1400 cm⁻¹ region. libretexts.orgpw.edu.pl For substituted pyridines, key bands are often observed near 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. vscht.cz For instance, in 2-bromopyridine (B144113), characteristic bands are observed at approximately 1577, 1451, and 1417 cm⁻¹. mdpi.com
C-H Bending: In-plane and out-of-plane bending vibrations of the C-H bonds on the pyridine ring give rise to absorptions in the fingerprint region (below 1300 cm⁻¹). conferenceworld.in
C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected in the lower frequency region of the spectrum. In 3-bromopyridine, the C-Br stretching mode is observed at 701 cm⁻¹. conferenceworld.in
Methyl Group Vibrations: The methylthio (-S-CH₃) group will exhibit characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching of the C-H bonds in the methyl group typically occurs in the 2950-2850 cm⁻¹ range.
C-S Stretching: The carbon-sulfur (C-S) stretching vibration is more difficult to assign due to its variable position and coupling with other vibrations. In aromatic methyl thioethers, the C-S stretching frequency can be found in the 800-600 cm⁻¹ range. actachemscand.org
The following interactive table summarizes the predicted characteristic IR absorption bands for this compound based on data from analogous compounds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Reference Compound(s) |
| Aromatic C-H Stretch | 3100-3000 | Weak-Medium | Pyridine, Toluene vscht.czlibretexts.org |
| Methyl C-H Stretch | 2950-2850 | Medium | Alkanes libretexts.org |
| Pyridine Ring (C=C, C=N) Stretch | 1600-1585 | Medium | Pyridine, 2-Bromopyridine vscht.czmdpi.com |
| Pyridine Ring (C=C, C=N) Stretch | 1500-1400 | Strong | Pyridine, 2-Bromopyridine vscht.czmdpi.com |
| C-Br Stretch | ~700 | Medium | 3-Bromopyridine conferenceworld.in |
| C-S Stretch | 800-600 | Medium | Aromatic Thioamides, Thioanisole actachemscand.org |
X-ray Crystallography for Structural Elucidation
X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govmkuniversity.ac.in This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a compound. mkuniversity.ac.in
A definitive crystal structure for this compound has not been reported in the surveyed literature. However, the crystal structure of the closely related compound, 2-bromo-5-methylpyridine (B20793) , provides significant insight into the likely molecular conformation and crystal packing. researchgate.net
In the reported structure of 2-bromo-5-methylpyridine, the molecule is planar and lies on a crystallographic plane of symmetry. researchgate.netchemicalbook.com The crystal packing is characterized by weak tip-to-tail C—H···N intermolecular interactions, which link the molecules into infinite chains. researchgate.net No significant π–π stacking interactions were observed in this particular structure. researchgate.net
The crystallographic data for 2-bromo-5-methylpyridine is presented in the table below.
| Parameter | Value for 2-Bromo-5-methylpyridine |
| Chemical Formula | C₆H₆BrN |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 18.109(4) |
| b (Å) | 7.3989(15) |
| c (Å) | 5.1612(10) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 691.3(2) |
| Z (molecules per unit cell) | 4 |
Data sourced from a study on 2-bromo-5-methylpyridine. researchgate.net
Applications of 2 Bromo 5 Methylthio Pyridine in Advanced Organic Synthesis
Building Blocks for Complex Heterocyclic Systems
2-Bromo-5-(methylthio)pyridine serves as a fundamental starting material for creating more intricate heterocyclic structures. The bromine atom is particularly susceptible to displacement through various cross-coupling reactions, while the methylthio group can be chemically altered or can influence the reactivity of the pyridine (B92270) ring.
Synthesis of Substituted Pyridines
The generation of substituted pyridines is a cornerstone of modern synthetic chemistry, as the pyridine motif is a core component of many pharmaceutical agents and functional materials. This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.
Detailed research has demonstrated that 2-bromopyridine (B144113) derivatives are effective precursors for creating complex ligands and bipyridine structures. nih.gov The bromine atom at the C-2 position of this compound can be readily substituted using transition-metal-catalyzed reactions. For instance, in Suzuki-Miyaura coupling, the bromine atom can be replaced with various aryl or heteroaryl groups by reacting the compound with an appropriate boronic acid in the presence of a palladium catalyst and a base. This allows for the direct attachment of diverse substituents to the pyridine core. Similarly, Buchwald-Hartwig amination can be employed to introduce amine functionalities by coupling the compound with a primary or secondary amine.
Furthermore, the methylthio group (-SCH₃) offers additional avenues for diversification. It can be oxidized to a methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group. These electron-withdrawing groups can alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. The sulfonyl group, in particular, can act as a leaving group, enabling nucleophilic aromatic substitution reactions at the C-5 position.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents & Conditions | Resulting Functional Group at C-2 |
|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl / Heteroaryl |
| Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst, Base | Secondary / Tertiary Amine |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl |
| Stille Coupling | Organostannane, Pd catalyst | Alkyl / Aryl / Vinyl |
Formation of Fused Pyridine Ring Systems (e.g., Thienopyridines, Pyrazolopyrimidines, Thiazolopyridines)
The synthesis of fused heterocyclic systems is of great interest due to their prevalence in biologically active molecules. This compound can be used as a key intermediate to construct these complex scaffolds.
Thienopyridines: These structures, which contain a thiophene (B33073) ring fused to a pyridine ring, are known to possess a range of pharmacological activities, including anti-inflammatory and antimicrobial properties. nih.gov A common strategy to synthesize thienopyridines involves the cyclization of a pyridine derivative bearing appropriate functional groups. Starting with this compound, the bromine atom can be converted into a group that can participate in a ring-closing reaction with a substituent built off the C-5 position or an adjacent position.
Pyrazolopyrimidines: This class of fused heterocycles is recognized for its role in medicinal chemistry, with derivatives showing promise as kinase inhibitors for cancer therapy. google.com The synthesis of pyrazolopyrimidines often involves the condensation of a hydrazine (B178648) or pyrazole (B372694) derivative with a pyrimidine (B1678525) precursor. google.com While direct synthesis from this compound is not extensively documented, it could theoretically serve as a starting point by first undergoing substitution of the bromine with a hydrazine moiety, followed by cyclization with a suitable three-carbon unit to form the fused pyrimidine ring.
Thiazolopyridines: Derivatives of this fused ring system are being investigated for various therapeutic applications. Patent literature indicates that this compound is considered a useful intermediate in the preparation of thiazolopyridine derivatives that act as GPR119 agonists, which are targets for the treatment of metabolic disorders like diabetes. google.com The synthesis typically involves constructing the thiazole (B1198619) ring onto the pyridine core. This can be achieved by reacting a 2-aminopyridine (B139424) derivative with a molecule containing a thiocyanate (B1210189) or a related functional group. Thus, a synthetic pathway would involve the conversion of the bromine atom in this compound into an amino group, followed by a cyclization reaction to form the thiazolopyridine scaffold.
Precursors for Bioactive Molecules and Pharmaceutical Intermediates
The pyridine ring is a privileged scaffold in drug discovery, appearing in a vast number of approved therapeutic agents. google.com Halogenated pyridines like this compound are highly valued as pharmaceutical intermediates because the halogen provides a reactive handle for building molecular complexity.
Design and Synthesis of Novel Pyridine-Based Drugs
The design of new drugs often involves creating a library of related compounds to explore structure-activity relationships. This compound is an ideal starting material for such endeavors due to its dual functionality. The bromine atom allows for the introduction of various substituents via cross-coupling chemistry, while the methylthio group can be retained or modified to fine-tune the molecule's properties, such as its size, polarity, and ability to form hydrogen bonds.
Patent literature has identified this compound as a key building block in the synthesis of novel compounds designed as protein kinase inhibitors. google.com Kinases are a critical class of enzymes, and their dysregulation is a hallmark of many diseases, particularly cancer. By using this pyridine derivative as a core structure, medicinal chemists can synthesize a range of potential inhibitors to target specific kinases. Similarly, this compound has been cited in patents for the synthesis of GPR119 agonists, which are under investigation for the treatment of type 2 diabetes and obesity. google.com
Table 2: Patented Applications of this compound as a Pharmaceutical Intermediate
| Therapeutic Target | Potential Disease Application | Patent Reference |
|---|---|---|
| Protein Kinases | Cancer, Inflammatory Diseases | CN103086981A google.com |
| GPR119 Agonists | Type 2 Diabetes, Obesity | WO2017175068A1 google.com |
Exploration of Derivatives with Specific Pharmacological Activities
The derivatives synthesized from this compound are being explored for a variety of pharmacological activities, directly related to the therapeutic targets they are designed to inhibit or activate.
Protein Kinase Inhibition: Derivatives incorporating the 5-(methylthio)pyridine scaffold have been investigated as inhibitors of various protein kinases. google.com By blocking the activity of specific kinases involved in cell growth and proliferation, these compounds can exhibit potent anti-cancer effects. The synthesis of a diverse library of analogues allows researchers to optimize potency against the target kinase while minimizing effects on other kinases, thereby reducing potential side effects.
GPR119 Agonism: G protein-coupled receptor 119 (GPR119) is primarily expressed in the pancreas and gastrointestinal tract and is involved in glucose-stimulated insulin (B600854) secretion. Agonists of this receptor are of significant interest for the treatment of metabolic disorders. Thiazolopyridine derivatives synthesized using this compound as a precursor have been designed to activate GPR119, thereby promoting insulin release and improving glucose homeostasis. google.com
The exploration of these and other pharmacological activities continues to drive the demand for versatile and functionalized building blocks like this compound in modern drug discovery programs.
Based on a comprehensive search of available scientific literature, there are no published studies focusing on the specific biological activities outlined for derivatives of the chemical compound “this compound”. Research on the antimicrobial, antithrombotic, and haemolytic properties, as well as structure-activity relationships, has been conducted on various other classes of pyridine derivatives, but not for those originating from this particular molecule.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data while strictly adhering to the specified subject compound. The required detailed research findings, data tables, and specific analyses for derivatives of this compound are not present in the current body of scientific publications.
Biological Activity and Structure Activity Relationship Sar Studies of 2 Bromo 5 Methylthio Pyridine Derivatives
Other Reported Biological Activities (e.g., Antiviral, Anti-inflammatory, Anticancer, Antidiabetic)
While the broader class of pyridine (B92270) derivatives has been extensively investigated and has shown significant potential across various therapeutic areas, including antiviral, anti-inflammatory, anticancer, and antidiabetic applications, specific research focusing on derivatives of 2-Bromo-5-(methylthio)pyridine is not widely documented in the scientific literature. arabjchem.orgjchemrev.comsemanticscholar.orgdoi.org The following sections summarize the general context of these activities for pyridine compounds, noting the absence of specific data for this compound derivatives.
Antiviral Activity: Pyridine and its fused heterocyclic derivatives have been the subject of numerous studies for the development of new antiviral agents. doi.org These compounds have demonstrated activity against a range of viruses, including human immunodeficiency viruses (HIV), hepatitis B and C viruses (HBV, HCV), and respiratory syncytial virus (RSV). doi.org The mechanism of action for these derivatives can be diverse, involving the inhibition of key viral enzymes like reverse transcriptase or polymerase. benthamscience.com However, specific studies detailing the synthesis and antiviral evaluation of compounds derived directly from this compound have not been identified in a review of the available literature.
Anti-inflammatory Activity: Derivatives of pyridine are recognized for their anti-inflammatory properties. semanticscholar.orgnih.gov For instance, research on 2-[(phenylthio)methyl]pyridine derivatives, which share a thioether linkage at the 2-position, showed they could inhibit the dermal reverse passive Arthus reaction in rats, a model of immune-complex-mediated inflammation. nih.gov Similarly, other pyridine-based compounds have been explored as inhibitors of enzymes like cyclooxygenase (COX), which are key targets in inflammation. semanticscholar.org Despite these findings in related structures, dedicated studies on the anti-inflammatory potential of this compound derivatives are not prominently reported.
Anticancer Activity: The pyridine scaffold is a key component in several approved anticancer drugs and numerous investigational agents. arabjchem.orgijsat.org These derivatives can exert their anticancer effects through various mechanisms, such as the inhibition of protein kinases (e.g., VEGFR-2), which are crucial for tumor growth and angiogenesis. ijsat.orgekb.eg While a vast body of research exists on the antiproliferative activity of diverse pyridine derivatives against multiple cancer cell lines, there is a lack of specific published data on the anticancer effects of compounds directly derived from this compound. arabjchem.orgekb.eg
Antidiabetic Activity: The investigation of pyridine derivatives as potential treatments for diabetes mellitus has also been an active area of research. jchemrev.com Studies have shown that certain pyridine compounds can act as inhibitors of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism, or as agonists for receptors like GPR119, which modulates glucose-dependent insulin (B600854) secretion. researchgate.netjchemrev.com As with the other activities, while the general class of pyridine derivatives holds promise, specific research into the antidiabetic properties of this compound derivatives is not currently available in the reviewed literature.
Elucidation of Structure-Activity Relationships (SAR)
The structure-activity relationship (SAR) for a class of compounds describes how the chemical structure of a molecule correlates with its biological activity. For pyridine derivatives, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov
Although specific SAR studies on derivatives of this compound are limited, general principles derived from the broader class of pyridine compounds can provide insights into the potential influence of its substituents. The parent compound has two key substituents on the pyridine ring: a bromine atom at the 2-position and a methylthio (-SMe) group at the 5-position.
The 2-Bromo Group: The bromine atom at the C2 position is a versatile chemical handle. As a halogen, it is an electron-withdrawing group that can influence the electronic properties of the pyridine ring. In medicinal chemistry, it can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding to a biological target. Furthermore, the bromo-substituent is an excellent leaving group for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide variety of other functional groups at this position. The nature of the substituent replacing the bromine would be expected to have a profound impact on biological activity. For example, replacing it with different aryl or heteroaryl groups could modulate activity by introducing new steric and electronic features and potential hydrogen bonding or π-stacking interactions. mdpi.com
The 5-Methylthio Group: The methylthio group at the C5 position is moderately electron-donating through resonance and can influence the molecule's lipophilicity. The sulfur atom can act as a hydrogen bond acceptor. A common metabolic pathway for thioethers is oxidation to the corresponding sulfoxide (B87167) (-SOMe) and sulfone (-SO2Me). These oxidized metabolites often have different physicochemical properties (e.g., increased polarity, enhanced hydrogen bonding capability) and may exhibit altered biological activity compared to the parent thioether. Therefore, the presence and oxidation state of the sulfur atom are key determinants of potency.
General SAR studies on other bioactive pyridine series have shown that the type and position of substituents are critical. nih.govmdpi.com For instance, introducing hydroxyl (-OH) or methoxy (B1213986) (-OMe) groups can significantly alter activity, often by providing new hydrogen bonding opportunities. nih.govnih.gov Similarly, the addition of amino (-NH2) groups can also modulate the biological profile. nih.gov
The following table summarizes the potential influence of modifications at the key positions of the this compound scaffold based on general SAR principles for pyridine derivatives.
| Position | Original Group | Potential Modifications | Predicted Impact on Biological Potency |
| C2 | Bromo (-Br) | Aryl, Heteroaryl, Alkynyl, Amino groups via cross-coupling | High. Introduction of diverse substituents can significantly alter steric, electronic, and binding properties. |
| C5 | Methylthio (-SMe) | Oxidation to Sulfoxide (-SOMe) or Sulfone (-SO2Me) | Moderate to High. Alters polarity, solubility, and hydrogen bonding capacity, which can change target interaction. |
| C5 | Methylthio (-SMe) | Replacement with other alkylthio or arylthio groups | Moderate. Modifies lipophilicity and steric bulk in that region of the molecule. |
| Pyridine Ring | Nitrogen Atom | N-oxidation to form a pyridine-N-oxide | Moderate to High. Changes the electronic distribution, dipole moment, and metabolic profile of the molecule. |
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For pyridine derivatives, the pyridine ring itself is often a central pharmacophoric feature. arabjchem.org It can act as a hydrogen bond acceptor via its nitrogen atom and can participate in π-π stacking interactions with aromatic amino acid residues in a protein's active site.
Based on the this compound scaffold, a hypothetical pharmacophore could include:
A hydrogen bond acceptor (the pyridine nitrogen).
A potential halogen bond donor (the bromine atom).
A hydrophobic/hydrogen bond accepting region (the methylthio group).
The spatial arrangement of these features would be critical. The development of a specific pharmacophore model requires a set of active molecules and knowledge of their biological target. Since there is a lack of reported biologically active derivatives specifically for the this compound scaffold, a validated pharmacophore model cannot be constructed. However, the structure serves as a starting point for designing libraries of compounds where substitutions at the C2 and C5 positions could be used to probe the chemical space around a biological target to eventually define a pharmacophoric model.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Sustainability
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve efficiency. rasayanjournal.co.in Future research on 2-Bromo-5-(methylthio)pyridine is expected to focus on developing synthetic routes that are more sustainable than traditional methods. This includes the use of safer solvents, reducing the number of synthetic steps, and utilizing renewable starting materials.
Key areas of development in the sustainable synthesis of pyridine (B92270) derivatives, which can be applied to this compound, include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption. rasayanjournal.co.in
Solvent-free reactions: Conducting reactions in the absence of solvents minimizes waste and the use of hazardous materials. rasayanjournal.co.in
Catalytic methods: The use of catalysts can improve reaction efficiency and selectivity, leading to higher yields and fewer byproducts. rasayanjournal.co.in
Multicomponent reactions: These reactions allow for the synthesis of complex molecules in a single step from three or more starting materials, which increases efficiency and reduces waste. rasayanjournal.co.in
While specific sustainable synthetic routes for this compound are not yet widely reported, the application of these green chemistry principles represents a significant and necessary direction for future research.
Advanced Catalytic Systems for Derivatization
The derivatization of the this compound scaffold is crucial for exploring its structure-activity relationships and developing new applications. Advanced catalytic systems, particularly those involving transition metals, are at the forefront of this research.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and have been successfully applied to various bromopyridine derivatives. mdpi.comnih.gov Future research will likely focus on applying and optimizing these reactions for this compound. For instance, the Suzuki cross-coupling of the related compound 5-bromo-2-methylpyridin-3-amine (B1289001) with a range of arylboronic acids has been shown to proceed with moderate to good yields, demonstrating the feasibility of this approach for creating a library of novel derivatives. mdpi.com
Key research trends in this area include:
The development of more active and stable catalysts that can function under milder reaction conditions.
The exploration of a wider range of coupling partners to introduce diverse functional groups onto the pyridine ring.
The use of high-throughput experimentation to rapidly screen and optimize reaction conditions for the derivatization of this compound.
The following table provides examples of conditions used for the Suzuki cross-coupling of a similar bromopyridine derivative, which could be adapted for this compound.
| Catalyst | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane (B91453)/water | 85-95 |
Table adapted from a study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine. mdpi.com
In Silico Drug Design and Molecular Docking Studies for Target Identification
Computational methods are becoming indispensable in modern drug discovery for identifying potential biological targets and designing new drug candidates. nih.gov For this compound and its derivatives, in silico techniques can accelerate the discovery of their therapeutic potential.
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov This can help in identifying potential biological targets for this compound and in understanding the molecular basis of its activity. For example, docking studies of other substituted pyridine derivatives have been used to predict their binding affinity to various enzymes and receptors. tubitak.gov.tr
Future research in this area should involve:
Virtual screening: Docking large libraries of this compound derivatives against a panel of known drug targets to identify potential hits.
Pharmacophore modeling: Identifying the key structural features of this compound that are responsible for its biological activity.
Quantum mechanical calculations: These can be used to study the electronic properties of the molecule and to predict its reactivity. mdpi.com
These computational studies can provide valuable insights into the potential of this compound as a scaffold for the development of new drugs and can guide the synthesis of more potent and selective derivatives.
Exploration of New Biological Applications and Therapeutic Areas
Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govmdpi.com The exploration of the biological applications and therapeutic potential of this compound and its derivatives is a promising area for future research.
A study on derivatives of the structurally similar compound, 5-bromo-2-methylpyridin-3-amine, revealed antithrombotic and biofilm inhibition activities. mdpi.com Specifically, certain derivatives showed significant percentage lysis values against blood clots and potent inhibition of Escherichia coli biofilm formation. mdpi.com These findings suggest that derivatives of this compound may also possess similar activities.
Future research should focus on:
Broad biological screening: Testing this compound and its derivatives against a wide range of biological targets to identify new therapeutic areas.
Mechanism of action studies: Investigating the molecular mechanisms by which these compounds exert their biological effects.
In vivo studies: Evaluating the efficacy and safety of promising compounds in animal models of disease.
The diverse biological activities of pyridine-containing compounds suggest that this compound could be a valuable scaffold for the development of new therapeutic agents.
Integration with High-Throughput Screening for Lead Compound Discovery
High-throughput screening (HTS) is a key technology in drug discovery that allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.gov The integration of this compound and its derivatives into HTS campaigns is a logical next step in the exploration of their therapeutic potential.
By including this compound in diverse chemical libraries, researchers can screen for activity against a multitude of biological targets in a time- and cost-effective manner. A "lead compound" is a molecule that shows promising biological activity and serves as a starting point for further optimization. nih.gov
The process would typically involve:
Synthesizing a library of diverse derivatives of this compound.
Developing a robust and automated assay for the biological target of interest.
Screening the compound library to identify "hits" that show activity in the assay.
Validating and characterizing the hits to confirm their activity and to select lead compounds for further development.
The unique chemical structure of this compound makes it a valuable addition to screening libraries, potentially leading to the discovery of novel lead compounds for a variety of diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
